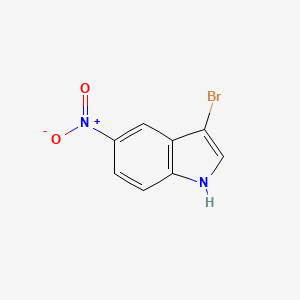

3-bromo-5-nitro-1H-indole

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

3-bromo-5-nitro-1H-indole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H5BrN2O2/c9-7-4-10-8-2-1-5(11(12)13)3-6(7)8/h1-4,10H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LBTWTOYAMQQAKO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=C1[N+](=O)[O-])C(=CN2)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H5BrN2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60655590 | |

| Record name | 3-Bromo-5-nitro-1H-indole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60655590 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

241.04 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

525593-33-3 | |

| Record name | 3-Bromo-5-nitro-1H-indole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60655590 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-bromo-5-nitro-1H-indole | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

3-bromo-5-nitro-1H-indole chemical properties and structure

An In-Depth Technical Guide to 3-bromo-5-nitro-1H-indole: Chemical Properties, Structure, and Synthesis

For Researchers, Scientists, and Drug Development Professionals

Introduction

The indole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous natural products and synthetic drugs.[1][2] Functionalization of the indole ring allows for the fine-tuning of its physicochemical and biological properties. This compound is a key intermediate in the synthesis of more complex molecules, offering two distinct points for further chemical modification: the bromine atom, which can participate in cross-coupling reactions, and the nitro group, which can be reduced to an amine, providing a handle for amide bond formation or other derivatizations. This guide provides a comprehensive overview of the chemical properties, structure, synthesis, and reactivity of this compound, with a focus on its application in research and drug development.

Chemical Structure and Properties

This compound possesses a bicyclic aromatic structure, consisting of a benzene ring fused to a pyrrole ring. The bromine atom is located at the C3 position of the pyrrole ring, and the nitro group is at the C5 position of the benzene ring.

Molecular Structure:

Caption: Chemical structure of this compound.

Physicochemical Properties:

The key physicochemical properties of this compound are summarized in the table below.

| Property | Value | Source |

| Molecular Formula | C₈H₅BrN₂O₂ | [3][4] |

| Molecular Weight | 241.04 g/mol | [3][4] |

| IUPAC Name | This compound | [3] |

| CAS Number | 525593-33-3 | [3][5] |

| Appearance | White to yellow solid/powder | [5] |

| Melting Point | 190-194 °C | [6] |

| SMILES | C1=CC2=C(C=C1[O-])C(=CN2)Br | [3] |

| InChI | InChI=1S/C8H5BrN2O2/c9-7-4-10-8-2-1-5(11(12)13)3-6(7)8/h1-4,10H | [3] |

| InChIKey | LBTWTOYAMQQAKO-UHFFFAOYSA-N | [3] |

Synthesis of this compound

The synthesis of this compound is typically achieved through the electrophilic bromination of 5-nitroindole. The electron-rich nature of the indole ring makes it susceptible to electrophilic attack, with the C3 position being the most reactive.[7][8]

Synthetic Scheme:

Caption: Synthesis of this compound from 5-nitroindole.

Experimental Protocol:

The following protocol is adapted from a procedure described by ChemicalBook.[5]

Materials:

-

5-nitroindole

-

Pyridinium bromide perbromide

-

Pyridine

-

Water

-

Ether

-

6 M Hydrochloric acid

-

5% Sodium bicarbonate solution

-

Saturated saline solution

-

Anhydrous magnesium sulfate

Procedure:

-

In a reaction vessel under a nitrogen atmosphere, dissolve 5.00 g (30.8 mmol) of 5-nitroindole in 200 mL of pyridine.

-

Cool the solution to -40 °C.

-

Slowly add a solution of 10.99 g (34.3 mmol) of pyridinium bromide perbromide in 200 mL of pyridine dropwise to the cooled 5-nitroindole solution.

-

After the addition is complete, stir the reaction mixture at 0 °C for 5 minutes.

-

Quench the reaction by diluting with 200 mL of water at 0 °C.

-

Extract the aqueous mixture with 200 mL of ether.

-

Wash the organic layer sequentially with 300 mL of 6 M hydrochloric acid, 300 mL of 5% sodium bicarbonate solution, and 300 mL of saturated saline solution.

-

Dry the organic phase over anhydrous magnesium sulfate.

-

Concentrate the solution under reduced pressure to yield 3-bromo-5-nitroindole as a yellow powder.

Causality Behind Experimental Choices:

-

Pyridinium bromide perbromide: This reagent is a solid, stable, and less hazardous source of electrophilic bromine compared to liquid bromine. It allows for a more controlled reaction.

-

Pyridine: Pyridine acts as a solvent and a mild base to neutralize the hydrogen bromide byproduct of the reaction, preventing potential side reactions.

-

Low Temperature: The reaction is carried out at low temperatures (-40 °C to 0 °C) to control the reactivity of the brominating agent and to minimize the formation of undesired byproducts.

-

Aqueous Work-up: The series of washes with acidic, basic, and saline solutions are crucial for removing unreacted starting materials, pyridine, and other impurities, leading to a purer final product.

Chemical Reactivity

The reactivity of this compound is governed by the interplay of the electron-rich indole nucleus and the electron-withdrawing effects of the nitro group and the bromine atom.

Electrophilic Aromatic Substitution: The indole ring is highly activated towards electrophilic substitution, with the C3 position being the most nucleophilic.[7][8] However, in this compound, the C3 position is already substituted. Further electrophilic substitution would likely occur on the benzene ring, directed by the existing substituents. The nitro group is a strong deactivating group and a meta-director, while the fused pyrrole ring is an activating group and an ortho-, para-director. The outcome of further electrophilic substitution would depend on the specific reaction conditions and the nature of the electrophile.

Nucleophilic Aromatic Substitution: The presence of the electron-withdrawing nitro group can activate the benzene ring towards nucleophilic aromatic substitution, although this is generally less common for indoles.

Cross-Coupling Reactions: The bromine atom at the C3 position can readily participate in various palladium-catalyzed cross-coupling reactions, such as Suzuki, Heck, and Sonogashira couplings. This allows for the introduction of a wide range of substituents at this position, making this compound a valuable building block in organic synthesis.

Reduction of the Nitro Group: The nitro group can be easily reduced to an amino group using various reducing agents, such as tin(II) chloride, sodium dithionite, or catalytic hydrogenation. The resulting 3-bromo-5-amino-1H-indole is a versatile intermediate for further functionalization.

Spectroscopic Characterization

Spectroscopic data is essential for the unambiguous identification and characterization of this compound. While a comprehensive set of spectra is not publicly available in a single source, typical expected data are as follows:

| Spectroscopy | Expected Features |

| ¹H NMR | Aromatic protons on the benzene and pyrrole rings with characteristic chemical shifts and coupling constants. The N-H proton of the indole will appear as a broad singlet. |

| ¹³C NMR | Resonances for the eight carbon atoms of the indole core. The carbon bearing the bromine will be shifted downfield, and the carbons of the benzene ring will be influenced by the nitro group. |

| IR | Characteristic absorption bands for the N-H stretching of the indole, the N-O stretching of the nitro group, and C-H and C=C stretching of the aromatic rings. |

| Mass Spectrometry | The molecular ion peak corresponding to the molecular weight of the compound, along with a characteristic isotopic pattern due to the presence of bromine. |

Note: Specific spectral data can be found on platforms like ChemicalBook.[9]

Applications in Drug Discovery

The this compound scaffold is a valuable starting material for the synthesis of biologically active molecules. The indole nucleus itself is a well-established pharmacophore present in many approved drugs.[2] The presence of the bromo and nitro groups provides handles for diversification, allowing for the creation of libraries of compounds for screening in drug discovery programs.

For instance, 5-nitroindole derivatives have been investigated as c-Myc G-quadruplex binders with potential anticancer activity.[10] The ability to functionalize the C3 position via the bromine atom and the C5 position via the nitro group allows for the systematic exploration of the structure-activity relationship (SAR) of this class of compounds.

Workflow for Drug Discovery Application:

Caption: A generalized workflow for the use of this compound in drug discovery.

Safety and Handling

Based on the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals, this compound is associated with the following hazards:

-

Harmful if swallowed.[3]

-

Causes skin irritation.[3]

-

Causes serious eye irritation.[3]

-

May cause respiratory irritation.[3]

Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn when handling this compound. All work should be conducted in a well-ventilated fume hood.

Conclusion

This compound is a versatile and valuable chemical intermediate with significant potential in organic synthesis and drug discovery. Its well-defined structure and predictable reactivity, coupled with the presence of two distinct functional handles, make it an ideal starting point for the synthesis of complex molecular architectures. A thorough understanding of its chemical properties, synthesis, and reactivity is crucial for its effective utilization in the pursuit of novel therapeutic agents.

References

- PubChem. This compound.

- ResearchGate. Bromination of 5-nitroindole with RebH 3-LSR.

- PubMed Central. Synthesis and in Vitro Evaluation of Novel 5-Nitroindole Derivatives as c-Myc G-Quadruplex Binders with Anticancer Activity.

- Google Patents. CN103570624A - Synthesis process of 3-bromo-5-nitro-1H-indazole.

- PubChem. 3-Bromo-1h-indole.

- ChemWhat. This compound CAS#: 525593-33-3.

- Google Patents. CN102558017A - Method for preparing 5-bromoindole.

- Jasperse, C. 5 Major Electrophilic Aromatic Substitution Reactions Activating.

- PubChemLite. This compound (C8H5BrN2O2).

- Alchemist-pharm. This compound.

- Royal Society of Chemistry. Regioselective synthesis of 3-nitroindoles under non-acidic and non-metallic conditions.

- ResearchGate. Synthesis of new 5-bromo derivatives of indole and spiroindole phytoalexins.

- NINGBO INNO PHARMCHEM CO.,LTD. The Significance of 3,5-Dibromo-1H-indole: A Superior Chemical Intermediate for Pharmaceutical Discovery.

- Química Organica.org. Electrophilic substitution at the indole.

- PubChem. 3-Bromo-5-nitrophenol.

- YouTube. ELECTROPLILIC SUBSTITUTION IN INDOLE, PYRIDINE,BENZINE/REACTION MECHANISM/CONCEPT IN CHEMISTRY.

- Henry Rzepa's Blog. Understanding the electrophilic aromatic substitution of indole.

- PubMed Central. Electrophilic Aromatic Substitution of a BN Indole.

- MDPI. Indole Derivatives: A Versatile Scaffold in Modern Drug Discovery—An Updated Review on Their Multifaceted Therapeutic Applications (2020–2024).

Sources

- 1. nbinno.com [nbinno.com]

- 2. mdpi.com [mdpi.com]

- 3. This compound | C8H5BrN2O2 | CID 43152084 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. chemwhat.com [chemwhat.com]

- 5. This compound | 525593-33-3 [chemicalbook.com]

- 6. This compound | 525593-33-3 [sigmaaldrich.cn]

- 7. Electrophilic substitution at the indole [quimicaorganica.org]

- 8. Understanding the electrophilic aromatic substitution of indole. - Henry Rzepa's Blog Henry Rzepa's Blog [ch.ic.ac.uk]

- 9. This compound(525593-33-3) 1H NMR spectrum [chemicalbook.com]

- 10. Synthesis and in Vitro Evaluation of Novel 5‐Nitroindole Derivatives as c‐Myc G‐Quadruplex Binders with Anticancer Activity - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide on the Solubility of 3-bromo-5-nitro-1H-indole in Common Organic Solvents

Abstract

This technical guide provides a comprehensive analysis of the solubility of 3-bromo-5-nitro-1H-indole, a heterocyclic compound of significant interest in medicinal chemistry and drug development. In the absence of extensive published quantitative solubility data for this specific molecule, this document delineates a predicted solubility profile based on first principles of chemical structure and polarity. More critically, it offers a detailed, field-proven experimental protocol for the accurate determination of its thermodynamic solubility in a range of common organic solvents. This guide is intended for researchers, scientists, and drug development professionals, providing both a theoretical framework and practical, actionable methodologies for the physicochemical characterization of this compound.

Introduction: The Critical Role of Solubility in Drug Discovery

Solubility is a fundamental physicochemical property that profoundly influences the entire drug discovery and development pipeline.[1][2][3] A compound's ability to dissolve in a solvent system is a prerequisite for its absorption, distribution, metabolism, and excretion (ADME).[4][5] Poor solubility can lead to a cascade of challenges, including erratic results in biological assays, low and variable bioavailability, and difficulties in formulation development.[6] Consequently, the early and accurate characterization of a compound's solubility profile is not merely a perfunctory step but a critical determinant of its potential as a therapeutic candidate. This guide focuses on this compound, a substituted indole derivative with potential applications in medicinal chemistry, and provides a framework for understanding and experimentally determining its solubility.

Molecular Structure and Predicted Solubility Profile of this compound

The solubility of a compound is governed by the principle of "similia similibus solvuntur" or "like dissolves like."[7] An analysis of the molecular structure of this compound allows for a reasoned prediction of its solubility in various classes of organic solvents.

Molecular Formula: C₈H₅BrN₂O₂

Molecular Weight: 241.04 g/mol [8]

The structure of this compound incorporates several key features that influence its polarity and, by extension, its solubility:

-

Indole Ring System: The bicyclic indole core is a relatively nonpolar, aromatic system.

-

Nitro Group (-NO₂): The nitro group is a strong electron-withdrawing and highly polar functional group.

-

Bromo Group (-Br): The bromine atom is electronegative and contributes to the molecule's polarity, though to a lesser extent than the nitro group.

-

N-H Group: The indole nitrogen contains a hydrogen atom capable of acting as a hydrogen bond donor.

This combination of a nonpolar aromatic core with highly polar and hydrogen-bonding capable substituents suggests that this compound is a moderately polar compound. Based on this, we can predict its solubility in common organic solvents as follows:

| Solvent Class | Specific Solvent | Predicted Solubility | Rationale |

| Polar Aprotic | Dimethyl Sulfoxide (DMSO) | High | The high polarity and hydrogen bond accepting capability of DMSO should effectively solvate the polar nitro group and the N-H of the indole ring. |

| N,N-Dimethylformamide (DMF) | High | Similar to DMSO, DMF is a highly polar solvent that can engage in strong dipole-dipole interactions. | |

| Acetone | Moderate to High | Acetone's polarity should allow for good solvation, though likely less effective than DMSO or DMF. | |

| Acetonitrile (ACN) | Moderate | While polar, acetonitrile is a weaker hydrogen bond acceptor than other polar aprotic solvents, which may limit solubility. | |

| Polar Protic | Methanol (MeOH) | Moderate | Methanol can act as both a hydrogen bond donor and acceptor, interacting favorably with the nitro and N-H groups. The small nonpolar alkyl chain is less likely to hinder solubility. |

| Ethanol (EtOH) | Moderate | Similar to methanol, but the slightly larger nonpolar alkyl chain may slightly decrease solubility compared to methanol. | |

| Isopropanol (IPA) | Low to Moderate | The larger nonpolar alkyl group of isopropanol will likely reduce its ability to effectively solvate the polar functional groups of the solute. | |

| Nonpolar | Dichloromethane (DCM) | Low to Moderate | The moderate polarity of DCM may allow for some dissolution, but it is unlikely to be a highly effective solvent. |

| Toluene | Low | The aromatic nature of toluene can interact with the indole ring via π-stacking, but the significant difference in polarity will likely result in low solubility. | |

| Hexane/Heptane | Very Low | As nonpolar aliphatic hydrocarbons, these solvents are not expected to effectively solvate the polar functional groups of this compound. |

Disclaimer: This table represents a predicted solubility profile based on chemical principles. Experimental verification is essential for obtaining accurate, quantitative solubility data.

Experimental Determination of Thermodynamic Solubility: A Step-by-Step Protocol

The "gold standard" for determining the thermodynamic solubility of a compound is the shake-flask method.[1] This method involves equilibrating an excess of the solid compound in a given solvent until the solution is saturated. The concentration of the dissolved solute in the supernatant is then determined.

Materials and Equipment

-

This compound (solid)

-

Selected organic solvents (analytical grade or higher)

-

Scintillation vials or glass test tubes with screw caps

-

Orbital shaker or vortex mixer

-

Temperature-controlled incubator or water bath

-

Centrifuge

-

Syringes and syringe filters (e.g., 0.22 µm PTFE)

-

Volumetric flasks and pipettes

-

Analytical balance

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or a UV-Vis spectrophotometer

Experimental Workflow Diagram

Caption: Experimental workflow for determining the thermodynamic solubility of this compound.

Step-by-Step Procedure

-

Preparation of Saturated Solutions:

-

Add an excess amount of solid this compound to a series of vials (in triplicate for each solvent). An excess is visually confirmed by the presence of undissolved solid at the end of the experiment.

-

Accurately pipette a known volume of the selected solvent into each vial.

-

Securely cap the vials to prevent solvent evaporation.

-

-

Equilibration:

-

Place the vials in an orbital shaker within a temperature-controlled environment (e.g., 25 °C).

-

Shake the vials for a sufficient period to ensure equilibrium is reached (typically 24 to 48 hours). The system is at equilibrium when the concentration of the dissolved solute no longer changes over time.

-

-

Phase Separation:

-

After equilibration, allow the vials to stand undisturbed for a short period to allow the majority of the undissolved solid to settle.

-

Centrifuge the vials at a moderate speed to pellet the remaining suspended solid.

-

-

Sample Collection and Preparation:

-

Carefully withdraw a known volume of the clear supernatant using a syringe.

-

Attach a syringe filter to the syringe and dispense the filtered saturated solution into a clean vial. This step is crucial to remove any remaining particulate matter.

-

Prepare a series of accurate dilutions of the filtered saturated solution using the same solvent. The dilution factor will depend on the expected solubility and the linear range of the analytical method.

-

-

Analysis:

-

Quantify the concentration of this compound in the diluted samples using a validated analytical method, such as HPLC-UV or UV-Vis spectrophotometry.

-

A calibration curve should be prepared using known concentrations of the compound in the same solvent to ensure accurate quantification.

-

-

Calculation of Solubility:

-

Calculate the concentration of the saturated solution by multiplying the measured concentration of the diluted sample by the dilution factor.

-

Express the solubility in appropriate units, such as mg/mL, g/L, or mol/L.

-

Data Interpretation and Reporting

The solubility data should be reported as the mean and standard deviation of the triplicate measurements for each solvent at the specified temperature. It is also important to distinguish between thermodynamic and kinetic solubility. The protocol described above is designed to measure thermodynamic solubility, which is the equilibrium solubility of the most stable crystalline form of the compound.[1] Kinetic solubility, often measured in high-throughput screening, is typically higher as it can represent the solubility of a metastable form or a supersaturated solution.

Safety and Handling

This compound should be handled with appropriate safety precautions in a well-ventilated laboratory. Based on available safety data for this compound, it may be harmful if swallowed, cause skin irritation, cause serious eye irritation, and may cause respiratory irritation.[8] Always consult the Safety Data Sheet (SDS) before handling. Personal protective equipment, including gloves, safety glasses, and a lab coat, should be worn.

Conclusion

While specific quantitative solubility data for this compound is not widely available in the literature, a systematic approach based on its molecular structure allows for a reliable prediction of its solubility profile. This guide provides a robust, step-by-step experimental protocol based on the shake-flask method to enable researchers to determine the thermodynamic solubility of this compound in a range of common organic solvents. The generation of such data is a critical step in advancing the study of this compound in the context of drug discovery and development.

References

- A review of methods for solubility determination in biopharmaceutical drug characterisation. (n.d.). Vertex AI Search.

- Substance solubility - Drug Discovery News. (n.d.). Drug Discovery News.

- CHAPTER 2: Role of Solubility, Permeability and Absorption in Drug Discovery and Development - Books. (2015, November 20). Google Books.

- DRUG SOLUBILITY: IMPORTANCE AND ENHANCEMENT TECHNIQUES1. (n.d.). Google.

- This compound | C8H5BrN2O2 | CID 43152084 - PubChem. (n.d.). PubChem.

- Drug solubility: why testing early matters in HTS | BMG LABTECH. (2023, April 6). BMG LABTECH.

- Drug Solubility: Importance and Enhancement Techniques - PMC - NIH. (n.d.). National Institutes of Health.

- Experiment: Solubility of Organic & Inorganic Compounds. (n.d.). Google.

Sources

- 1. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]

- 2. pubs.acs.org [pubs.acs.org]

- 3. researchgate.net [researchgate.net]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. scilit.com [scilit.com]

- 6. m.youtube.com [m.youtube.com]

- 7. Predictive Models of Aqueous Solubility of Organic Compounds Built on A Large Dataset of High Integrity - PMC [pmc.ncbi.nlm.nih.gov]

- 8. solubilityofthings.com [solubilityofthings.com]

Navigating the Solid State: A Technical Guide to the Synthesis, Crystallization, and Predicted Structural Analysis of 3-bromo-5-nitro-1H-indole

For the Attention of Researchers, Scientists, and Drug Development Professionals

Abstract

The indole scaffold is a cornerstone in medicinal chemistry, with halogenated and nitrated derivatives often exhibiting significant biological activity. 3-bromo-5-nitro-1H-indole is a key intermediate in the synthesis of various pharmacologically active molecules.[1] A thorough understanding of its solid-state structure is paramount for controlling polymorphism, ensuring stability, and predicting bioavailability. This guide provides a comprehensive overview of the synthesis and crystallization of this compound. In the absence of publicly available experimental crystal structure data, we present a predictive analysis of its likely crystallographic features and intermolecular interactions, grounded in the established principles of crystal engineering and analysis of analogous structures.

Introduction: The Significance of Substituted Indoles in Drug Discovery

The indole ring system is a privileged structure in drug discovery, forming the core of numerous natural products and synthetic drugs. The introduction of substituents such as bromine and nitro groups can profoundly influence a molecule's pharmacokinetic and pharmacodynamic properties. Bromine atoms can enhance binding affinity to target proteins and improve metabolic stability, while nitro groups can act as key intermediates for further functionalization and may participate in crucial intermolecular interactions.[2]

A comprehensive understanding of the three-dimensional arrangement of molecules in the solid state is critical for drug development. Crystal structure analysis provides invaluable insights into:

-

Polymorphism: The ability of a compound to exist in multiple crystalline forms, each with different physicochemical properties.

-

Stability: The physical and chemical stability of the solid form under various conditions.

-

Solubility and Dissolution Rate: Key parameters influencing bioavailability.

-

Structure-Activity Relationships (SAR): Guiding the design of more potent and selective drug candidates.

This guide addresses the current gap in the crystallographic knowledge of this compound by providing a detailed experimental framework for its synthesis and crystallization, alongside a robust predictive analysis of its crystal structure.

Synthesis and Crystallization: A Practical Workflow

The preparation of high-quality single crystals suitable for X-ray diffraction is the essential first step in any crystal structure analysis. The following sections detail a reliable protocol for the synthesis and subsequent crystallization of this compound.

Synthesis of this compound

A common and effective method for the synthesis of this compound involves the bromination of 5-nitroindole.

Experimental Protocol:

-

Dissolution: Dissolve 5-nitroindole (1 equivalent) in a suitable solvent such as pyridine at -40 °C under an inert nitrogen atmosphere.

-

Brominating Agent Preparation: Separately, prepare a solution of pyridinium bromide perbromide (1.1 equivalents) in pyridine.

-

Reaction: Slowly add the pyridinium bromide perbromide solution dropwise to the 5-nitroindole solution while maintaining the temperature at -40 °C.

-

Stirring: After the addition is complete, allow the reaction mixture to stir at 0 °C for a short period (e.g., 5 minutes).

-

Quenching and Extraction: Dilute the reaction mixture with water and extract the product into a suitable organic solvent like diethyl ether.

-

Washing: Wash the organic layer sequentially with dilute hydrochloric acid, a 5% sodium bicarbonate solution, and saturated brine to remove impurities.

-

Drying and Concentration: Dry the organic phase over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

-

Purification: The crude this compound can be further purified by column chromatography or recrystallization.

Crystallization of this compound

The growth of single crystals suitable for X-ray diffraction requires careful control of crystallization conditions. Slow evaporation is a widely used and effective technique.

Experimental Protocol:

-

Solvent Selection: Choose a solvent or a mixture of solvents in which this compound has moderate solubility. Chloroform, ethyl acetate, or mixtures with hexane are often good starting points.

-

Dissolution: Dissolve the purified this compound in the chosen solvent, gently warming if necessary to achieve complete dissolution.

-

Filtration: Filter the solution through a syringe filter to remove any particulate matter.

-

Slow Evaporation: Transfer the filtered solution to a clean vial, cover it with a perforated cap (e.g., Parafilm with a few pinholes), and leave it undisturbed in a vibration-free environment.

-

Crystal Growth: Allow the solvent to evaporate slowly over several days to weeks.

-

Harvesting: Once well-formed crystals are observed, carefully harvest them from the mother liquor.

Predicted Crystal Structure and Intermolecular Interactions

While the definitive crystal structure of this compound awaits experimental determination, we can predict its key structural features based on the known crystal structures of related bromo- and nitro-substituted indoles. The interplay of hydrogen bonds, halogen bonds, and π-π stacking interactions will likely govern the crystal packing.

Key Physicochemical Properties

A summary of the known physicochemical properties of this compound is presented below.

| Property | Value | Source |

| Molecular Formula | C₈H₅BrN₂O₂ | PubChem[1] |

| Molecular Weight | 241.04 g/mol | PubChem[1] |

| IUPAC Name | This compound | PubChem[1] |

| Melting Point | 190-194 °C | Sigma-Aldrich |

Predicted Intermolecular Interactions

The presence of a hydrogen bond donor (the indole N-H group), hydrogen bond acceptors (the oxygen atoms of the nitro group), a halogen bond donor (the bromine atom), and an aromatic system suggests a rich network of intermolecular interactions.

-

Hydrogen Bonding: The most prominent interaction is expected to be a classic N-H···O hydrogen bond between the indole nitrogen of one molecule and an oxygen atom of the nitro group of a neighboring molecule. This interaction is a strong and directional force that often dictates the primary supramolecular synthons in crystal packing.

-

Halogen Bonding: The bromine atom at the 3-position can act as a halogen bond donor, interacting with electron-rich regions of adjacent molecules, such as the nitro group's oxygen atoms or the π-system of the indole ring. C-Br···O and C-Br···π interactions are commonly observed in the crystal structures of bromo-substituted aromatic compounds.

-

π-π Stacking: The planar indole ring system is expected to participate in π-π stacking interactions. These can be either face-to-face or offset (slipped) stacking arrangements, contributing to the overall stability of the crystal lattice. The electron-withdrawing nitro group and the bromine atom will influence the quadrupole moment of the aromatic system, affecting the geometry of these stacking interactions.

Conclusion and Future Directions

This compound is a compound of significant interest in medicinal chemistry. While its definitive crystal structure remains to be determined, this guide provides a robust framework for its synthesis and crystallization. The predictive analysis of its intermolecular interactions, based on established principles, suggests a complex and fascinating solid-state architecture governed by a combination of hydrogen bonding, halogen bonding, and π-π stacking.

The next crucial step is the experimental determination of the crystal structure of this compound through single-crystal X-ray diffraction. This will not only validate the predictions made in this guide but also provide the precise geometric data needed to fully understand its solid-state behavior. Such knowledge will be invaluable for the rational design of new drug candidates and the development of robust and stable pharmaceutical formulations.

References

- PubChem. This compound. [Link]

- Mishra, R. K., et al. (2021). Synthesis and in Vitro Evaluation of Novel 5-Nitroindole Derivatives as c-Myc G-Quadruplex Binders with Anticancer Activity. ChemMedChem, 16(10), 1667-1678. [Link]

- NINGBO INNO PHARMCHEM CO.,LTD.

Sources

A Senior Application Scientist's Guide to the Thermogravimetric Analysis of 3-bromo-5-nitro-1H-indole: Probing Thermal Stability for Pharmaceutical Development

Abstract

This technical guide provides a comprehensive framework for the thermogravimetric analysis (TGA) of 3-bromo-5-nitro-1H-indole, a heterocyclic compound of interest in pharmaceutical research. Recognizing the critical role of thermal stability in drug development—from synthesis and purification to storage and formulation—this document outlines the causal logic behind experimental design, data interpretation, and kinetic analysis. We delve into the anticipated thermal decomposition profile of this substituted indole, drawing on established principles of organic chemistry and thermal analysis of related nitroaromatic and halogenated compounds. This guide is intended for researchers, chemists, and drug development professionals seeking to establish a robust and scientifically sound understanding of the thermal properties of this molecule.

Introduction: The Imperative of Thermal Characterization

Indole and its derivatives are foundational scaffolds in medicinal chemistry, forming the core of numerous therapeutic agents.[1][2][3] The introduction of bromo and nitro functional groups, as in this compound, can significantly modulate the molecule's biological activity. However, these same groups, particularly the nitro group, can also impart energetic properties and influence the compound's thermal stability.[4][5] A thorough understanding of a compound's response to heat is not merely an academic exercise; it is a cornerstone of safe and effective drug development.

Thermogravimetric analysis (TGA) is a powerful technique for elucidating the thermal stability and decomposition profile of materials.[6][7] By precisely measuring the change in a sample's mass as a function of temperature in a controlled atmosphere, TGA provides critical data on decomposition temperatures, the presence of residual solvents or hydrates, and the kinetics of degradation.[8][9] For a molecule like this compound, TGA data is vital for:

-

Defining Safe Handling and Processing Temperatures: Preventing unintended decomposition during manufacturing processes such as drying, milling, and granulation.

-

Assessing Shelf-Life and Storage Conditions: Establishing stability profiles under various environmental conditions.

-

Guiding Formulation Strategies: Ensuring compatibility with excipients and predicting the stability of the final drug product.

-

Understanding Decomposition Mechanisms: Gaining insight into the chemical pathways of degradation, which can inform strategies for chemical modification to enhance stability.

This guide will walk the user through the process of conducting a meaningful TGA study of this compound, from experimental design to the interpretation of the resulting data.

Experimental Protocol: A Self-Validating TGA Workflow

The quality of TGA data is directly dependent on a well-designed experimental protocol. The following steps are designed to ensure reproducibility and provide a comprehensive thermal profile of the analyte.

Instrument and Sample Preparation

-

Instrument: A calibrated thermogravimetric analyzer with a high-precision balance and controlled temperature programmer is required.

-

Sample: Use a high-purity, crystalline sample of this compound. The purity should be confirmed by an orthogonal technique (e.g., HPLC, NMR).

-

Sample Mass: Accurately weigh 3-5 mg of the sample into an inert crucible (e.g., alumina or platinum). A smaller sample size minimizes thermal gradients within the sample.

-

Crucible: An open crucible is typically used to allow for the free escape of gaseous decomposition products.

TGA Method Parameters

The selection of TGA parameters is critical and should be driven by the scientific questions being asked.

| Parameter | Recommended Setting | Rationale |

| Temperature Program | Ramp from 30 °C to 600 °C | The starting temperature is near ambient to detect any initial mass loss due to moisture or residual solvent. The final temperature is chosen to ensure complete decomposition of the organic molecule. |

| Heating Rate (β) | 10 °C/min | A rate of 10 °C/min is a standard starting point that provides a good balance between resolution of thermal events and experiment time. Slower rates can improve resolution, while faster rates may shift decomposition temperatures to higher values. |

| Purge Gas | Nitrogen (Inert) | An inert atmosphere is crucial for studying the intrinsic thermal decomposition of the molecule without the influence of oxidative processes.[7] |

| Flow Rate | 50 mL/min | A consistent flow rate ensures the efficient removal of gaseous decomposition products from the sample area, preventing secondary reactions. |

| Blank Correction | Perform a blank run | A run with an empty crucible under identical conditions should be performed and subtracted from the sample run to correct for instrumental drift and buoyancy effects.[10] |

Experimental Workflow Diagram

The following diagram illustrates the logical flow of the TGA experiment.

Caption: Experimental workflow for the TGA of this compound.

Results and Discussion: Interpreting the Thermal Profile

The output of a TGA experiment is a curve plotting the percentage of initial mass remaining against temperature. The first derivative of this curve, known as the DTG (Derivative Thermogravimetry) curve, shows the rate of mass loss and is invaluable for identifying the temperatures of maximum decomposition rates.[11]

Hypothetical TGA/DTG Data

The following table summarizes the expected thermal events for this compound based on its structure.

| Thermal Event | Onset Temp. (°C) | Peak Temp. (DTG) (°C) | Mass Loss (%) | Associated Process |

| Step 1 | ~220 | ~245 | ~18.8 | Initial decomposition: Loss of NO₂ group |

| Step 2 | ~250 | ~310 | ~33.0 | Fragmentation of the indole ring and loss of Br |

| Final Residue | >500 | - | ~48.2 | Charred residue |

Note: These values are hypothetical and serve as a basis for discussion. Actual experimental values may vary.

Deconstructing the TGA Curve

-

Initial Plateau (30 °C to ~220 °C): A stable baseline is expected in this region, indicating that the compound is thermally stable up to approximately 220 °C. The absence of mass loss in this region suggests the sample is anhydrous and free of volatile solvents.

-

Step 1: Onset of Decomposition (~220 °C - 250 °C): The first significant mass loss is anticipated to be the cleavage of the C-NO₂ bond.[12][13] This is often the weakest bond in nitroaromatic compounds and their initial decomposition pathway. The theoretical mass percentage of the NO₂ group in C₈H₅BrN₂O₂ (M.W. 241.04 g/mol ) is approximately 19.1%, which aligns with the hypothetical mass loss in this step.

-

Step 2: Ring Fragmentation (~250 °C onwards): Following the initial loss of the nitro group, the remaining brominated indole radical is expected to undergo further, more complex decomposition. This would involve the cleavage of the C-Br bond and the fragmentation of the heterocyclic and benzene rings, leading to the evolution of various gaseous products. This multi-step process may appear as a single, broad mass loss or as overlapping events in the TGA curve.

Proposed Decomposition Pathway

Based on the principles of thermal degradation of nitroaromatics and halogenated heterocycles, a plausible initial decomposition pathway can be proposed. The primary and most likely first step is the homolytic cleavage of the carbon-nitro bond.

Caption: Proposed initial thermal decomposition step of this compound.

Advanced Analysis: Decomposition Kinetics

For a more profound understanding of stability, the kinetics of decomposition can be studied. Isoconversional methods, such as those developed by Flynn-Wall-Ozawa or Kissinger, can be applied to TGA data collected at multiple heating rates (e.g., 5, 10, 15, and 20 °C/min).[14] This analysis yields the activation energy (Ea) of the decomposition process as a function of conversion. A higher activation energy generally implies greater thermal stability. While a full kinetic analysis is beyond the scope of this introductory guide, it represents the next logical step in a comprehensive thermal hazard assessment.[15][16]

Conclusion and Implications

This guide has outlined a systematic and scientifically grounded approach to the thermogravimetric analysis of this compound. By understanding the principles behind the TGA experiment and the likely chemical behavior of the molecule, researchers can move beyond simple data collection to a state of informed interpretation. The thermal profile generated through this methodology provides critical insights into the compound's stability, defining safe operating limits for its development as a potential pharmaceutical agent. The anticipated multi-step decomposition, initiated by the loss of the nitro group, underscores the importance of careful thermal management when handling this and related nitroaromatic compounds in a drug development setting.

References

- Sarkar, A., et al. (2021). Synthesis of Medicinally Important Indole Derivatives: A Review. The Open Medicinal Chemistry Journal, 15.

- Bentham Science. (2021). Synthesis of Medicinally Important Indole Derivatives: A Review. The Open Medicinal Chemistry Journal, 15, 30-47.

- TA Instruments. (n.d.). kinetic analysis of high resolution TGA variable heating rate data, TA-061.

- Chemistry LibreTexts. (2022). Thermogravimetric analysis (TGA).

- XRF Scientific. (n.d.). Interpreting results from TGA instruments.

- Microbioz India. (2024). Mastering the Art of Interpreting Thermogravimetric Analysis Data.

- Torontech. (n.d.). How to Interpret a TGA Curve: An Expert Guide.

- OSTI.gov. (n.d.). A practical method to obtain kinetic data from TGA (thermogravimetric analysis) experiments to build an air injection model for.

- Elsevier. (2017). Processing thermogravimetric analysis data for isoconversional kinetic analysis of lignocellulosic biomass pyrolysis. Renewable and Sustainable Energy Reviews, 82, 2882-2892.

- METTLER TOLEDO. (n.d.). Interpreting TGA Curves.

- ResearchGate. (n.d.). Kinetic Analysis of Thermogravimetric Data Obtained Under Linear Temperature Programming—A Method Based On Calculation of then Temperature Integral by Interpolation.

- MDPI. (2023). Indole Derivatives: Unveiling New Frontiers in Medicinal and Synthetic Organic Chemistry. Molecules, 28(14), 5488.

- ResearchGate. (n.d.). Interpreting Thermal Analysis Results of Energetic Materials.

- PubChem. (n.d.). This compound.

- ResearchGate. (n.d.). Thermal Decomposition of Aliphatic Nitro-compounds.

- PMC. (2024). Indole Derivatives: A Versatile Scaffold in Modern Drug Discovery—An Updated Review on Their Multifaceted Therapeutic Applications (2020–2024). Pharmaceuticals, 17(5), 629.

- DTIC. (1986). Thermal Stability Characteristics of Nitroaromatic Compounds.

- ResearchGate. (2016). Investigation of the Stability of Indole and Analogue Rings Using Quantum Mechanics Computation. Journal of Chemical and Pharmaceutical Research, 8(7), 645-650.

- IntechOpen. (2023). Thermo-Gravimetric Analysis in the Investigation of Catalysts: Insights and Innovations. Modern Analytical Chemistry.

- PubChem. (n.d.). 3-Bromo-1h-indole.

- PMC. (2007). Nitroaromatic Compounds, from Synthesis to Biodegradation. Microbiology and Molecular Biology Reviews, 71(4), 629-649.

- PubMed. (2020). Computational studies on nitro derivatives of BN indole as high energetic material. Journal of Molecular Modeling, 26(4), 83.

- ResearchGate. (n.d.). Thermogravimetric analysis (TGA) patterns of polyindole (PIN) with....

- PMC. (2020). Synthesis and in Vitro Evaluation of Novel 5‐Nitroindole Derivatives as c‐Myc G‐Quadruplex Binders with Anticancer Activity. ChemMedChem, 15(15), 1423-1433.

- SciSpace. (2021). Computational Investigation of Thermal Decomposition Mechanism of 5-Nitro-5-R-1,3-Dioxane Compounds.

- PubChem. (n.d.). 3-Bromo-5-nitrophenol.

- PubChem. (n.d.). 3-Bromo-1-methyl-1H-indole.

- ResearchGate. (n.d.). (PDF) Computational Investigation of Thermal Decomposition Mechanism of 5-Nitro-5-R-1,3-Dioxane Compounds.

- ResearchGate. (n.d.). Synthesis and In-vitro Evaluation of novel 5-nitroIndole Derivatives as c-Myc G-Quadruplex Binders with Anticancer Activities.

Sources

- 1. researchgate.net [researchgate.net]

- 2. Synthesis of Medicinally Important Indole Derivatives: A Review [openmedicinalchemistryjournal.com]

- 3. Indole Derivatives: A Versatile Scaffold in Modern Drug Discovery—An Updated Review on Their Multifaceted Therapeutic Applications (2020–2024) - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Nitroaromatic Compounds, from Synthesis to Biodegradation - PMC [pmc.ncbi.nlm.nih.gov]

- 5. oaktrust.library.tamu.edu [oaktrust.library.tamu.edu]

- 6. Interpreting results from TGA instruments [xrfscientific.com]

- 7. longdom.org [longdom.org]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. microbiozindia.com [microbiozindia.com]

- 10. mt.com [mt.com]

- 11. torontech.com [torontech.com]

- 12. researchgate.net [researchgate.net]

- 13. apps.dtic.mil [apps.dtic.mil]

- 14. tainstruments.com [tainstruments.com]

- 15. osti.gov [osti.gov]

- 16. researchgate.net [researchgate.net]

The Ascendant Core: A Technical Guide to 3-Bromo-5-nitro-1H-indole and its Emerging Analogs in Drug Discovery

For the dedicated researcher, the practicing medicinal chemist, and the forward-thinking drug development professional, the landscape of heterocyclic chemistry offers a perpetually renewing frontier. Within this vast expanse, the indole scaffold stands as a testament to nature's ingenuity and a cornerstone of synthetic therapeutic design.[1][2][3] This guide delves into a specific, highly functionalized indole derivative, 3-bromo-5-nitro-1H-indole , a molecule poised at the intersection of versatile reactivity and profound biological potential. Its unique electronic and steric properties, conferred by the judicious placement of a bromine atom and a nitro group, render it a compelling starting point for the synthesis of novel bioactive agents.

This document eschews a conventional, rigid structure in favor of a narrative that mirrors the scientific process itself—from fundamental understanding to practical application and future-looking perspectives. We will first dissect the core molecule, exploring its synthesis and physicochemical characteristics. Subsequently, we will venture into the expanding world of its analogs, examining how subtle modifications to this scaffold can unlock a spectrum of biological activities, from anticancer to antimicrobial. Throughout this exploration, a steadfast commitment to scientific integrity is maintained through rigorous citation of authoritative sources, detailed experimental protocols, and clear visual representations of complex concepts.

Part 1: The Core Moiety: Synthesis and Characterization of this compound

The strategic functionalization of the indole ring is a pivotal aspect of medicinal chemistry, with each substituent playing a crucial role in modulating the molecule's interaction with biological targets. The presence of a bromine atom at the 3-position and a nitro group at the 5-position of the indole core in this compound creates a unique chemical entity with distinct properties.

Physicochemical Properties

A foundational understanding of a molecule begins with its physical and chemical characteristics. The properties of this compound are summarized in the table below.

| Property | Value | Source |

| Molecular Formula | C₈H₅BrN₂O₂ | [4] |

| Molecular Weight | 241.04 g/mol | [4] |

| Appearance | Yellow powder | [5] |

| Melting Point | 190-194 °C | |

| CAS Number | 525593-33-3 | [4] |

Synthesis of this compound

The synthesis of this compound can be achieved through the direct bromination of 5-nitroindole. The electron-withdrawing nature of the nitro group at the 5-position directs the electrophilic substitution to the electron-rich 3-position of the indole ring.

This protocol is adapted from a procedure found on ChemicalBook.

Materials:

-

5-nitroindole

-

Pyridinium bromide perbromide

-

Pyridine

-

Water

-

Ether

-

6 M Hydrochloric acid

-

5% Sodium bicarbonate solution

-

Saturated saline solution

-

Anhydrous magnesium sulfate

Procedure:

-

Under a nitrogen atmosphere, dissolve 5.00 g (30.8 mmol) of 5-nitroindole in 200 mL of pyridine in a reaction flask.

-

Cool the solution to -40 °C.

-

Slowly add a solution of 10.99 g (34.3 mmol) of pyridinium bromide perbromide in pyridine dropwise to the cooled solution.

-

After the addition is complete, continue stirring the reaction mixture at 0 °C for 5 minutes.

-

Dilute the reaction mixture with 200 mL of water at 0 °C.

-

Extract the aqueous mixture with 200 mL of ether.

-

Wash the organic layer sequentially with 300 mL of 6 M hydrochloric acid, 300 mL of 5% sodium bicarbonate solution, and 300 mL of saturated saline solution.

-

Dry the organic phase over anhydrous magnesium sulfate.

-

Concentrate the solution under reduced pressure to yield 3-bromo-5-nitroindole as a yellow powder.

Caption: Potential anticancer mechanisms of bromo- and nitro-indole analogs.

Antimicrobial Activity

The indole scaffold is also a valuable template for the development of new antimicrobial agents. [1][3]

5-Bromoindole derivatives have shown notable antibacterial activity. For example, novel 5-bromo-1-(4-chlorobenzyl)-1H-indole-2-carboxamides have been synthesized and identified as potent antibacterial agents. [6]Additionally, antimicrobial indole-3-carboxamido-polyamine conjugates containing a 5-bromo substituent have been shown to target bacterial membranes and act as antibiotic potentiators. [7]

While not an indole, the compound 5-bromo-5-nitro-1,3-dioxane (Bronidox) demonstrates the potent antimicrobial activity that can arise from the combination of bromo and nitro groups. Its primary mode of action is believed to be the oxidation of essential protein thiols, leading to enzyme inhibition and microbial growth inhibition. [8]This provides a compelling rationale for investigating the antimicrobial properties of this compound. The nitro group in various compounds is known to exhibit a wide spectrum of antimicrobial activities. [9]

Part 3: Future Directions and Conclusion

This compound represents a molecule of significant interest for medicinal chemists and drug discovery scientists. Its synthesis is straightforward, and its structure combines two functionalities known to impart potent biological activity to the indole scaffold. While direct biological evaluation of this specific compound is not yet widely published, the extensive research on its bromo- and nitro-substituted analogs strongly suggests its potential as a valuable lead compound for the development of novel anticancer and antimicrobial agents.

Future research should focus on the systematic biological evaluation of this compound itself. Screening this compound against a panel of cancer cell lines and microbial strains would provide crucial data to validate the hypotheses drawn from its analogs. Furthermore, the versatile reactivity of the 3-bromo position can be exploited for further chemical modifications, allowing for the creation of a library of derivatives for structure-activity relationship (SAR) studies. [10] In conclusion, this compound is more than just a chemical compound; it is a gateway to a vast and underexplored chemical space with immense therapeutic potential. The insights provided in this guide are intended to serve as a catalyst for further investigation, empowering researchers to unlock the full potential of this promising indole derivative and its future generations of analogs.

References

- Structure/activity relationships of indole derivatives. ResearchGate.

- This compound | C8H5BrN2O2 | CID 43152084. PubChem.

- Anti-Inflammatory Activity and Structure-Activity Relationships of Brominated Indoles from a Marine Mollusc. MDPI.

- Synthesis and biological evaluation of alpha-bromoacryloylamido indolyl pyridinyl propenones as potent apoptotic inducers in human leukaemia cells. PMC.

- Synthesis and in Vitro Evaluation of Novel 5-Nitroindole Derivatives as c-Myc G-Quadruplex Binders with Anticancer Activity. PMC.

- Design, synthesis and biological evaluation of novel 5-bromo derivatives of indole phytoalexins. Beilstein Archives.

- Supporting information - The Royal Society of Chemistry. The Royal Society of Chemistry.

- Identification of 3-Bromo-1-Ethyl-1H-Indole as a Potent Anticancer Agent with Promising Inhibitory Effects on GST Isozymes. ResearchGate.

- 5-Bromo-1-(4-chlorobenzyl)-1H-indole-2-carboxamides as new potent antibacterial agents. ResearchGate.

- Recent advancements on biological activity of indole and their derivatives: A review. Cell. Mol. Biol.

- 3-(2-Bromoethyl)-indole inhibits the growth of cancer cells and NF-κB activation. PubMed.

- Identification of 3-Bromo-1-Ethyl-1H-Indole as a Potent Anticancer Agent with Promising Inhibitory Effects on GST Isozymes. PubMed.

- Novel indole-3-carboxaldehyde analogues: Synthesis and their antioxidant evaluation. Der Pharma Chemica.

- Indole Compounds in Oncology: Therapeutic Potential and Mechanistic Insights. PMC.

- Synthesis and in Vitro Evaluation of Novel 5-Nitroindole Derivatives as c-Myc G-Quadruplex Binders with Anticancer Activity. PubMed.

- Antimicrobial Indole-3-Carboxamido-Polyamine Conjugates Target Bacterial Membranes and Are Antibiotic Potentiators. MDPI.

- Mode of action of the antimicrobial compound 5-Bromo-5-nitro-1,3-dioxane (Bronidox). ResearchGate.

- The Diverse Biological Activity of Recently Synthesized Nitro Compounds. MDPI.

- Recent advancements on biological activity of indole and their derivatives: A review. Chulalongkorn University.

- Structure–Activity Relationship Studies of Indole-Based Compounds as Small Molecule HIV-1 Fusion Inhibitors Targeting Glycoprotein 41. PMC.

- Synthesis and Biological Evaluation of 1-Methyl-2-(3′,4′,5′-trimethoxybenzoyl)-3-aminoindoles as a New Class of Antimitotic Agents and Tubulin Inhibitors. ResearchGate.

- Design, synthesis and biological evaluation of novel 5-bromo derivatives of indole phytoalexins. ResearchGate.

Sources

- 1. researchgate.net [researchgate.net]

- 2. Indole Compounds in Oncology: Therapeutic Potential and Mechanistic Insights - PMC [pmc.ncbi.nlm.nih.gov]

- 3. digital.car.chula.ac.th [digital.car.chula.ac.th]

- 4. This compound | C8H5BrN2O2 | CID 43152084 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. This compound | 525593-33-3 [chemicalbook.com]

- 6. researchgate.net [researchgate.net]

- 7. mdpi.com [mdpi.com]

- 8. researchgate.net [researchgate.net]

- 9. mdpi.com [mdpi.com]

- 10. researchgate.net [researchgate.net]

Navigating the Commercial Landscape of High-Purity 3-bromo-5-nitro-1H-indole: A Guide to Sourcing and Quality Verification

An In-Depth Technical Guide for Researchers and Drug Development Professionals

Introduction: The Strategic Importance of a Privileged Scaffold

The indole nucleus is a cornerstone in medicinal chemistry, forming the structural core of numerous natural products and FDA-approved drugs.[1] Its versatile structure allows for extensive functionalization, making it a "privileged scaffold" in modern drug discovery. Within this class, substituted indoles such as 3-bromo-5-nitro-1H-indole (CAS No. 525593-33-3) have emerged as highly valuable building blocks. The strategic placement of a bromine atom at the 3-position and a nitro group at the 5-position provides two reactive handles for chemists to elaborate complex molecular architectures.

This guide provides an in-depth technical overview of sourcing high-purity this compound, a critical starting material for the synthesis of targeted therapeutics, particularly in oncology.[2][3] The presence of impurities can lead to unpredictable reaction outcomes, the formation of undesired side products, and flawed biological data, ultimately derailing drug discovery timelines. Therefore, for researchers, scientists, and drug development professionals, a comprehensive understanding of the supplier landscape, purity assessment, and in-house quality verification is not merely a matter of good practice—it is fundamental to the integrity and success of their research.

Commercial Supplier Landscape: From Bulk Producers to Boutique Labs

This compound is available from a wide range of chemical suppliers, catering to different scales and research needs. These suppliers can be broadly categorized, and understanding their focus is key to making an informed purchasing decision.

Table 1: Overview of Commercial Supplier Categories

| Supplier Category | Typical Purity Range | Scale | Key Characteristics | Representative Suppliers/Platforms |

| Global Chemical Manufacturers | 95% - 99% | Grams to Kilograms | Extensive QC documentation (CoA, SDS), established distribution networks, often supply to pharmaceutical companies. | Sigma-Aldrich (Merck), Enamine |

| Specialized Building Block Suppliers | >97% | Milligrams to Grams | Focus on novel and diverse chemical scaffolds for medicinal chemistry, may offer custom synthesis. | Accela ChemBio Co.,Ltd., Bide Pharmatech Ltd. |

| Chemical E-Commerce Platforms | Varies (supplier dependent) | Milligrams to Kilograms | Aggregate listings from numerous suppliers, allowing for price and availability comparison. | ChemicalBook, PubChem |

| Custom Synthesis Organizations (CSOs) | To specification (>99%) | Grams to Multi-kilograms | Synthesize compounds on demand to meet specific purity and analytical requirements. | Various contract research organizations. |

Researchers can find this compound listed on platforms like Sigma-Aldrich, which provides key documents such as a Certificate of Analysis (CoA) and specifies purity levels (e.g., 95%). Other suppliers like Accela ChemBio Inc. are also listed on such platforms, often with stated purities around 97%.[4] ChemicalBook lists a multitude of suppliers, offering a broad view of the market.[5]

The Criticality of Purity: Understanding Potential Contaminants

The synthetic route to this compound dictates the likely impurity profile. A common method involves the bromination of 5-nitroindole.[5] This process, if not perfectly controlled, can lead to several common impurities that can interfere with subsequent reactions.

Potential Impurities in Commercially Supplied this compound:

-

Unreacted Starting Material: The most common impurity is often the starting material, 5-nitro-1H-indole. One synthetic procedure notes an 80% purity product containing 20% of 5-nitroindole before final purification.[5]

-

Regioisomers: Bromination could potentially occur at other positions on the indole ring, leading to isomeric impurities that may be difficult to separate.

-

Over-brominated Species: The formation of dibromo- or other polybrominated indoles is a possibility, especially if the reaction conditions are not carefully controlled.

-

Residual Solvents: Solvents used during the reaction and purification (e.g., pyridine, ether, DMF) may be present in the final product.[5][6]

-

Reagents and Byproducts: Residual brominating agents or their byproducts could also contaminate the material.

The following diagram illustrates a generalized synthetic workflow and highlights the stages where impurities can be introduced.

Caption: Workflow for qualifying a chemical supplier and lot.

A Certificate of Analysis (CoA) is the primary document for assessing quality. However, researchers should be aware that CoAs can vary in detail. A thorough CoA from a reputable supplier will not just state a purity value but will also specify the analytical method used (e.g., HPLC, qNMR) and show data confirming the compound's identity (e.g., ¹H NMR spectrum consistent with structure). [7][8] Table 2: Illustrative Comparison of Supplier Quality Tiers

| Parameter | Premium Grade Supplier | Standard Grade Supplier | Bulk Grade Supplier |

| Purity by HPLC (% Area) | > 99.0% | > 98.0% | > 95.0% |

| Purity by qNMR (%) | > 99.0% | Not Specified | Not Specified |

| Identity Confirmation | ¹H NMR, LC-MS data provided | ¹H NMR consistent with structure | Stated as "Conforms" |

| Major Impurity | < 0.2% (e.g., 5-nitroindole) | < 1.0% | Not Specified |

| Residual Solvents | < 500 ppm | < 2000 ppm | Not Specified |

| Appearance | Off-white to light yellow powder | Yellow to tan powder | Yellow to brown solid |

This table is for illustrative purposes, based on typical data for similar research chemicals. Researchers must always refer to the supplier's specific CoA for any given lot. [9]

Protocols for In-House Quality Verification

Even when a CoA is provided, it is best practice, particularly in a regulated or cGMP-like environment, to perform in-house verification of critical starting materials. This ensures the material has not degraded during shipping or storage and confirms the supplier's data.

Protocol 1: Purity Determination by High-Performance Liquid Chromatography (HPLC)

HPLC is a cornerstone technique for purity assessment, separating the main compound from potential impurities. [10]A reverse-phase method is typically effective for indole derivatives.

Step-by-Step Methodology:

-

Instrumentation: A standard HPLC system with a UV-Vis detector and a C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

-

Mobile Phase Preparation:

-

Solvent A: 0.1% Formic Acid in Water.

-

Solvent B: 0.1% Formic Acid in Acetonitrile.

-

-

Sample Preparation: Accurately weigh ~1 mg of this compound and dissolve it in 1 mL of Acetonitrile to create a 1 mg/mL stock solution. Filter the sample through a 0.45 µm syringe filter before injection.

-

Chromatographic Conditions:

-

Flow Rate: 1.0 mL/min.

-

Injection Volume: 5 µL.

-

Column Temperature: 30 °C.

-

Detection Wavelength: 254 nm and 280 nm.

-

Gradient Program:

-

0-2 min: 20% B

-

2-15 min: Linear gradient from 20% to 95% B

-

15-18 min: Hold at 95% B

-

18-19 min: Return to 20% B

-

19-25 min: Re-equilibrate at 20% B

-

-

-

Data Analysis: Calculate purity by the area percentage method: (Area of Main Peak / Total Area of All Peaks) * 100. The retention time of the main peak should be consistent, and any significant impurity peaks should be investigated.

Protocol 2: Structural Confirmation by ¹H NMR Spectroscopy

¹H NMR is an indispensable tool for confirming the chemical structure and identifying impurities that have distinct proton signals. [11] Step-by-Step Methodology:

-

Instrumentation: A 400 MHz or higher NMR spectrometer.

-

Sample Preparation: Dissolve approximately 5-10 mg of the this compound sample in ~0.7 mL of a deuterated solvent (e.g., DMSO-d₆) in a clean NMR tube.

-

Data Acquisition: Acquire a standard ¹H NMR spectrum. Ensure a sufficient relaxation delay (d1) of at least 5 seconds to allow for accurate integration.

-

Data Analysis:

-

Confirm Structure: Verify that the chemical shifts, splitting patterns, and integrations of the observed peaks match the expected spectrum for this compound.

-

Identify Impurities: Look for small, unassigned peaks. For example, the presence of 5-nitroindole would result in a distinct signal for the proton at the 3-position. Signals for common solvents like acetone, dichloromethane, or ethyl acetate should also be checked. [11]

-

Safe Handling and Storage

Proper handling and storage are crucial to maintain the integrity of the compound. Based on supplier safety information, this compound should be handled with care.

-

Hazards: The compound is often classified as harmful if swallowed and can cause skin and serious eye irritation. [12]* Handling: Use appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Handle in a well-ventilated area or a fume hood.

-

Storage: Store in a tightly sealed container in a cool, dry place. Some suppliers recommend storage at room temperature, while others may suggest refrigerated conditions (-20°C) for long-term stability. [4]Always follow the specific storage instructions provided by the supplier.

Conclusion

This compound is a valuable chemical intermediate with significant applications in the development of novel therapeutics. The success of research and development programs hinges on the quality of such starting materials. By understanding the commercial supplier landscape, critically evaluating purity data, and implementing rigorous in-house quality control protocols, researchers can ensure the integrity of their starting materials. This diligence minimizes experimental variability, enhances the reliability of biological data, and ultimately accelerates the path from chemical synthesis to clinical innovation.

References

- ChemWhat. (n.d.). This compound CAS#: 525593-33-3.

- MDPI. (2018). Synthesis and Anti-Cancer Activity of New Pyrazolinyl-Indole Derivatives: Pharmacophoric Interactions and Docking Studies for Identifying New EGFR Inhibitors.

- PubMed. (2020). Identification of 3-Bromo-1-Ethyl-1H-Indole as a Potent Anticancer Agent with Promising Inhibitory Effects on GST Isozymes.

- PubMed Central. (2018). Synthesis and in Vitro Evaluation of Novel 5-Nitroindole Derivatives as c-Myc G-Quadruplex Binders with Anticancer Activity.

- CONICET. (2013). Pharmaceutical impurities and degradation products: Uses and applications of NMR techniques.

- RSC Publishing. (2023). Regioselective synthesis of 3-nitroindoles under non-acidic and non-metallic conditions.

- PubMed. (2018). Discovery and evaluation of 3,5-disubstituted indole derivatives as Pim kinase inhibitors.

- SIELC Technologies. (n.d.). Separation of 3-(2-Bromoethyl)-1H-indole on Newcrom R1 HPLC column.

- MDPI. (2022). 1-Benzyl-5-bromo-3-hydrazonoindolin-2-ones as Novel Anticancer Agents: Synthesis, Biological Evaluation and Molecular Modeling Insights.

- MDPI. (2024). Indole Derivatives: A Versatile Scaffold in Modern Drug Discovery—An Updated Review on Their Multifaceted Therapeutic Applications (2020–2024).

- Google Patents. (n.d.). CN103570624A - Synthesis process of 3-bromo-5-nitro-1H-indazole.

- ResearchGate. (2017). Rapid Identification of Unknown Impurities in 3-Bromo-5-(trifluoromethyl)aniline by LC-SPE/NMR.

- ResearchGate. (2017). Rapid Identification of Unknown Impurities in 3-Bromo-5-(trifluoromethyl)aniline by LC-SPE/NMR.

- PubChem. (n.d.). This compound.

- NIH. (2019). Discovery and Preliminary Structure-Activity Investigation of 3-Substituted-1H-imidazol-5-yl-1H-indoles with In Vitro Activity towards Methicillin-Resistant Staphylococcus aureus.

Sources

- 1. pubs.acs.org [pubs.acs.org]

- 2. Synthesis and Anti-Cancer Activity of New Pyrazolinyl-Indole Derivatives: Pharmacophoric Interactions and Docking Studies for Identifying New EGFR Inhibitors | MDPI [mdpi.com]

- 3. Discovery and evaluation of 3,5-disubstituted indole derivatives as Pim kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. This compound | 525593-33-3 [chemicalbook.com]

- 6. CN103570624A - Synthesis process of 3-bromo-5-nitro-1H-indazole - Google Patents [patents.google.com]

- 7. file.medchemexpress.com [file.medchemexpress.com]

- 8. file.medchemexpress.com [file.medchemexpress.com]

- 9. benchchem.com [benchchem.com]

- 10. pdf.benchchem.com [pdf.benchchem.com]

- 11. ri.conicet.gov.ar [ri.conicet.gov.ar]

- 12. This compound | C8H5BrN2O2 | CID 43152084 - PubChem [pubchem.ncbi.nlm.nih.gov]

A Comprehensive Guide to the Safe Handling of 3-bromo-5-nitro-1H-indole for Research and Development

Introduction: The indole scaffold is a cornerstone in medicinal chemistry and drug development, valued for its versatile biological activity. The functionalized derivative, 3-bromo-5-nitro-1H-indole, represents a key building block in the synthesis of more complex molecules. However, its chemical reactivity and inherent toxicological profile demand a rigorous and informed approach to safety and handling. This guide provides an in-depth framework for researchers, scientists, and drug development professionals to manage the risks associated with this compound, ensuring both personal safety and experimental integrity. The protocols and principles outlined herein are designed to be self-validating, emphasizing the causality behind each safety measure to foster a proactive culture of laboratory safety.

Section 1: Hazard Identification and Risk Assessment

A foundational understanding of a chemical's intrinsic hazards is the first step in developing robust safety protocols. This compound is classified under the Globally Harmonized System (GHS) as a hazardous substance, necessitating careful handling to mitigate exposure risks.[1]

GHS Classification

The compound's hazard profile is summarized by its GHS classification, which dictates the necessary precautionary measures.

| Hazard Class | Category | Hazard Statement | Code |

| Acute Toxicity, Oral | 4 | Harmful if swallowed | H302 |

| Skin Corrosion/Irritation | 2 | Causes skin irritation | H315 |

| Serious Eye Damage/Eye Irritation | 2A | Causes serious eye irritation | H319 |

| Specific Target Organ Toxicity, Single Exposure | 3 | May cause respiratory irritation | H335 |

| Source: PubChem CID 43152084, Sigma-Aldrich SDS.[1] |

The assigned pictogram is the GHS07 Exclamation Mark, with a "Warning" signal word, indicating a substance with significant but non-lethal hazards.[1]

Summary of Toxicological Hazards

The hazard statements point to multiple routes of potential exposure and injury:

-

Oral Toxicity (H302): Ingestion of the compound can lead to harmful systemic effects. This underscores the critical importance of preventing hand-to-mouth contamination by adhering to strict hygiene protocols, such as washing hands thoroughly after handling and prohibiting eating, drinking, or smoking in laboratory areas.[1][2]

-

Skin Irritation (H315): Direct contact with the skin can cause irritation, redness, and inflammation. The causality lies in the compound's ability to disrupt the skin's protective barrier. This necessitates the use of appropriate chemical-resistant gloves and protective clothing to prevent any direct contact.[1][3]

-

Eye Irritation (H319): The compound is a serious eye irritant. Accidental contact, either through direct splash or transfer from contaminated hands, can cause significant pain and potential damage to the cornea. This risk mandates the use of chemical safety goggles as a minimum requirement for eye protection.[1][4]

-

Respiratory Irritation (H335): As a fine powder, this compound can easily become airborne. Inhalation of these particles can irritate the respiratory tract, leading to coughing and discomfort.[1][4] This hazard is the primary driver for using engineering controls like chemical fume hoods.

Physical and Chemical Properties

Understanding the compound's physical state is crucial for anticipating its behavior during handling.

| Property | Value | Source |

| CAS Number | 525593-33-3 | [1] |

| Molecular Formula | C₈H₅BrN₂O₂ | [1] |

| Molecular Weight | 241.04 g/mol | [1] |

| Appearance | Powder | |

| Melting Point | 190-194 °C | |

| Storage Temperature | Room Temperature |

Section 2: Engineering Controls and Personal Protective Equipment (PPE)

A multi-layered approach to exposure prevention is paramount. This begins with robust engineering controls, which are supplemented by a comprehensive personal protective equipment strategy.

Primary Engineering Controls

Engineering controls are the first and most effective line of defense as they isolate the hazard at the source.

-

Chemical Fume Hood: All handling of this compound powder, including weighing, dispensing, and transferring, must be conducted inside a certified chemical fume hood.[5][6] This is non-negotiable. The fume hood's constant airflow captures and exhausts airborne particles, preventing them from entering the user's breathing zone and the general laboratory environment.

-

Ventilation: The laboratory itself should be well-ventilated to ensure any fugitive emissions are diluted and removed.[2]

Personal Protective Equipment (PPE) Protocol

PPE is the final barrier between the researcher and the chemical hazard. The selection of appropriate PPE must be deliberate and based on the specific risks posed by the compound.

| Protection Type | Specification | Standard | Rationale |

| Eye/Face Protection | Chemical safety goggles with side-shields. A face shield may be worn over goggles for added protection against splashes. | EN 166 (EU) or NIOSH (US) approved.[7] | Protects against airborne dust and accidental splashes, addressing the H319 serious eye irritation hazard. |

| Hand Protection | Chemical-resistant gloves (e.g., Nitrile rubber). | EN 374 (EU) or equivalent.[3][8] | Prevents direct skin contact, mitigating the H315 skin irritation hazard. Gloves must be inspected for defects before each use. |

| Skin & Body Protection | Laboratory coat. For larger quantities or tasks with a higher risk of spillage, a chemical-resistant apron over the lab coat is recommended.[9] | N/A | Protects clothing and underlying skin from contamination. |

| Respiratory Protection | Required when dusts are generated, especially outside of a fume hood (e.g., during spill cleanup). A NIOSH/MSHA or EN 149 approved respirator with a particulate filter is necessary.[5][8] | NIOSH (US) or EN 149 (EU).[3] | Addresses the H335 respiratory irritation hazard by filtering out inhaled particles. |